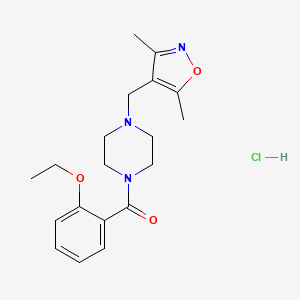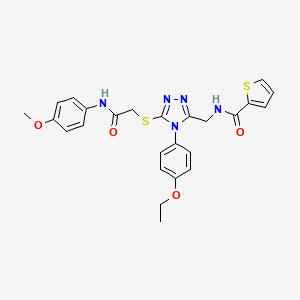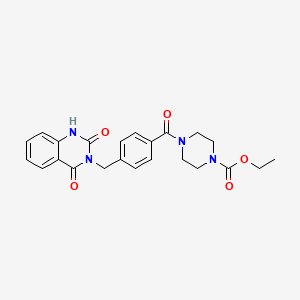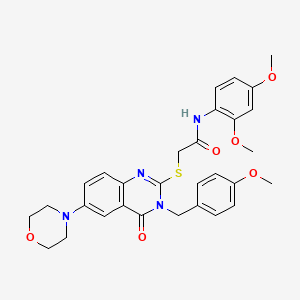
Chlorhydrate de (4-((3,5-diméthylisoxazol-4-yl)méthyl)pipérazin-1-yl)(2-éthoxyphényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3O3 and its molecular weight is 379.89. The purity is usually 95%.
BenchChem offers high-quality (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Résultats de la recherche: Des études récentes ont exploré ses effets sur le cancer du sein, en particulier dans le traitement du cancer du sein triple négatif (TNBC) . Le composé DDT26 a montré une inhibition puissante de la BRD4 (protéine 4 contenant un domaine bromodomaine) avec une valeur de CI50 de 0,237 ± 0,093 μM. Notamment, le DDT26 a également montré une activité antiproliférative significative contre les lignées cellulaires TNBC et les cellules MCF-7 .
Propriétés anticancéreuses
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the isoxazole class , which is known to interact with a variety of targets in the body, including various enzymes and receptors.
Mode of Action
It is known that isoxazole derivatives can interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and covalent binding . The specific mode of action of this compound would depend on its precise targets.
Pharmacokinetics
It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.
Propriétés
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2-ethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3.ClH/c1-4-24-18-8-6-5-7-16(18)19(23)22-11-9-21(10-12-22)13-17-14(2)20-25-15(17)3;/h5-8H,4,9-13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFXEORPBCXGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C(ON=C3C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2359830.png)

![5-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359833.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate](/img/structure/B2359834.png)
![4-Acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2359835.png)

![methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2359841.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2359845.png)




![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2359853.png)
